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carboxylate

Cat. No.: B046262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-oxotetrahydrofuran-3-carboxylate (CAS No: 57595-23-0), a key intermediate in the

synthesis of various pharmaceutical compounds. Due to the limited availability of directly

published experimental spectra, this document presents a combination of reported data and

predicted spectroscopic values based on the compound's structure. It includes detailed,

generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with a visual representation of a typical

spectroscopic analysis workflow.

Chemical Structure and Properties
IUPAC Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

Molecular Formula: C₆H₈O₄

Molecular Weight: 144.13 g/mol

Appearance: Colorless to light pink liquid.[1]

Boiling Point: 220 °C.[2]
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Density: 1.265 g/cm³.[2]

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Methyl 4-
oxotetrahydrofuran-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.75 s 3H -OCH₃

~4.30 t 2H -OCH₂-

~3.90 t 2H -CH₂-C=O

~3.50 t 1H -CH(COOCH₃)-

Note: A previously reported ¹H NMR spectrum (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1

Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H) appears inconsistent with the molecular structure

due to the integration values and splitting patterns.[2] The data presented in Table 1 is a

prediction based on standard chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~205 C=O (ketone)

~170 C=O (ester)

~70 -OCH₂-

~52 -OCH₃

~45 -CH₂-C=O

~48 -CH(COOCH₃)-

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (aliphatic)

~1750 Strong C=O stretch (ester)

~1720 Strong C=O stretch (ketone)

~1200 Strong C-O stretch (ester)

~1100 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)

m/z Interpretation

144 [M]⁺ (Molecular Ion)

113 [M - OCH₃]⁺

85 [M - COOCH₃]⁺

59 [COOCH₃]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl 4-oxotetrahydrofuran-3-carboxylate in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-

d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz

or higher. A sufficient number of scans should be averaged to obtain a good signal-to-

noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary compared to the ¹H spectrum due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat Methyl 4-oxotetrahydrofuran-3-carboxylate between two

polished salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.
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Data Acquisition:

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean, empty salt plates and subtract it from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation tables to assign functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Methyl 4-oxotetrahydrofuran-3-
carboxylate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or

acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or

Electrospray Ionization (ESI) are common techniques.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and

characteristic fragment ions to elucidate the molecular structure.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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